1-Butylpyridinium

描述

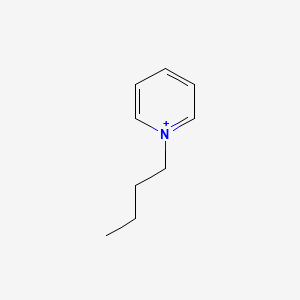

Structure

3D Structure

属性

IUPAC Name |

1-butylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REACWASHYHDPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048005 | |

| Record name | 1-Butylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45806-95-9 | |

| Record name | Butylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45806-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045806959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BUTYLPYRIDINIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4EK02EZ82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Butylpyridinium Salts

Established Synthesis Pathways and Mechanistic Considerations for 1-Butylpyridinium Halides

The synthesis of this compound halides is predominantly achieved through the quaternization of pyridine (B92270), a classic SN2 reaction. This foundational method involves the direct alkylation of the nitrogen atom in the pyridine ring with a suitable butyl halide.

Alkylation Reactions and Kinetic Optimization

The most common route to producing this compound halides is the direct alkylation of pyridine with a 1-haloalkane, such as 1-chlorobutane (B31608) or 1-bromobutane (B133212). wikipedia.orgtandfonline.com This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon of the alkyl halide.

The reaction is typically carried out by heating a mixture of pyridine and the corresponding 1-halobutane. wikipedia.orggoogle.com For instance, this compound chloride can be synthesized by heating pyridine with 1-chlorobutane. wikipedia.org Similarly, reacting pyridine with 1-bromobutane under reflux in a solvent like ethyl acetate (B1210297) yields this compound bromide. tandfonline.com The reaction of liquified 1-chlorobutane with a stoichiometric excess of pyridine in a closed vessel at temperatures up to 120°C has also been reported to produce this compound chloride. google.com

Kinetic optimization of these reactions often involves adjusting temperature, reaction time, and the molar ratio of reactants. The choice of the halide in the alkylating agent also influences the reaction rate, with the reactivity generally following the order I > Br > Cl. The use of microreactors has been shown to offer superior control over reaction conditions, such as heat and mass transport, which can lead to highly pure products without the need for extensive purification. researchgate.net

Table 1: Representative Alkylation Reactions for this compound Halide Synthesis

| Cation Precursor | Alkylating Agent | Solvent | Reaction Conditions | Product | Reference |

| Pyridine | 1-Chlorobutane | None | Heating | This compound chloride | wikipedia.org |

| Pyridine | 1-Bromobutane | Ethyl acetate | Reflux | This compound bromide | tandfonline.com |

| Pyridine | 1-Chlorobutane | None | Room temperature to 120°C (in sealed vessel) | This compound chloride | google.com |

| 3-Methylpyridine | 1-Chlorobutane | Ethyl acetate | Reflux | 1-Butyl-3-methylpyridinium chloride | tandfonline.com |

| 4-Methylpyridine | 1-Bromobutane | Ethyl acetate | Reflux | 1-Butyl-4-methylpyridinium bromide | tandfonline.com |

Counter-Ion Exchange Procedures and Anion Metathesis

Once the this compound halide salt is synthesized, the halide anion can be replaced with a different anion through a process known as anion metathesis or ion exchange. tandfonline.comrsc.org This is a crucial step for creating a wide variety of this compound-based ionic liquids with tailored properties, as the anion significantly influences the physicochemical characteristics of the salt. researchgate.net

A common method involves dissolving the this compound halide in a suitable solvent, often water or an organic solvent, and then adding a salt or acid containing the desired anion. tandfonline.comrsc.org The driving force for the reaction is often the formation of a precipitate, typically an insoluble metal halide, which can be removed by filtration. rsc.org For example, to prepare 1-butyl-4-methylpyridinium hexafluorophosphate (B91526), the corresponding bromide salt is dissolved in water, and one equivalent of hexafluorophosphoric acid (HPF6) is added. The water is then evaporated, yielding the desired product. tandfonline.com

Another approach utilizes anion exchange resins. In this method, a solution of the this compound halide is passed through a column packed with a resin that has been pre-loaded with the desired anion. The halide ions are retained by the resin, and the eluent contains the this compound salt with the new anion. rsc.org The efficiency of anion exchange can be very high, often leading to quantitative replacement of the halide. rsc.org The choice of solvent and the nature of the ions play a significant role in the efficiency of the metathesis reaction. rsc.orgacs.org

Innovative and Sustainable Synthetic Strategies for this compound Derivatives

In response to the growing demand for environmentally friendly chemical processes, significant research has focused on developing greener and more sustainable methods for synthesizing this compound salts.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itrsc.org One approach involves the use of ultrasound or microwave irradiation to accelerate the reaction and improve yields. For instance, an ultrasonic-assisted synthesis of pyridinium (B92312) salts based on the Zincke reaction has been reported as an efficient alternative. wikipedia.org Microwave-assisted synthesis has also been shown to significantly reduce reaction times, often to just a few minutes, for the formation of various ionic liquids, including pyridinium derivatives. acs.org

The use of greener solvents or even solvent-free conditions is another key aspect of sustainable synthesis. acs.orgmdpi.com For some quaternization reactions, the reactants can be heated together without any solvent, which simplifies the work-up procedure and reduces waste. acs.org Furthermore, the development of halide-free synthetic routes is of particular interest to avoid the potential for halide contamination in the final product. acs.org One such method involves a two-step process where an alkyl bistriflimide is formed first, followed by quaternization with the amine, leading to high-purity ionic liquids without byproduct formation. acs.org

Continuous Flow and Scalable Synthesis Approaches for Industrial Application

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound salts, particularly for industrial-scale production. rsc.org Microreactors, with their high surface-to-volume ratio, allow for excellent control over reaction parameters such as temperature and mixing, which is especially important for highly exothermic quaternization reactions. researchgate.net This precise control can lead to higher purity products and minimize the formation of undesired side products. researchgate.net

Continuous flow systems can be designed for the production of various ionic liquids, including 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), a compound structurally related to this compound salts. rsc.org These systems can be scaled up by parallelizing microreactors or using larger tubular reactors. rsc.org The combination of microwave heating with continuous flow technology has been demonstrated as a rapid and efficient method for the synthesis of ultrapure ionic liquids, achieving high production rates. acs.org This approach not only accelerates the synthesis but also facilitates a scalable and water-free process. acs.org Supported Ionic Liquid Phase (SILP) catalysis in continuous flow systems is another developing area that offers advantages in catalyst recovery and reuse, contributing to more sustainable processes. mdpi.com

Purification Techniques and Purity Assessment for this compound

The purity of this compound salts is critical for their performance in various applications, as even trace amounts of impurities can significantly alter their physicochemical properties. researchgate.netpatsnap.comsemopenalex.org Therefore, effective purification and accurate purity assessment are essential steps in their preparation.

Common impurities in this compound salts synthesized via alkylation include unreacted starting materials (pyridine and alkyl halides), water, and residual halides from metathesis reactions. researchgate.netpatsnap.comjrwb.de A variety of purification methods can be employed, such as vacuum distillation to remove volatile impurities, column chromatography, and extraction techniques. patsnap.com Washing the crude product with solvents in which the ionic liquid is insoluble, such as diethyl ether, is a common practice to remove unreacted starting materials. google.com Activated carbon or alumina (B75360) can also be used to remove colored impurities. researchgate.net

A range of analytical techniques are used to assess the purity of this compound salts. patsnap.com

Water Content: Karl-Fischer titration is the standard method for determining the water content, which is crucial as water can significantly affect properties like viscosity and conductivity. researchgate.netjrwb.de

Halide Impurities: Halide content, a common impurity from the synthesis, can be quantified by methods such as Volhard titration, ion-selective electrodes, or ion chromatography. researchgate.netjrwb.deresearchgate.net Ion chromatography can detect halide impurities at the parts-per-million (ppm) level. researchgate.net

Organic Impurities: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for identifying and quantifying organic impurities, including residual starting materials. researchgate.netpatsnap.com Gas chromatography (GC) can be used to detect volatile organic impurities. patsnap.comjrwb.de High-performance liquid chromatography (HPLC) is another valuable technique for purity assessment. patsnap.comsielc.com

Table 2: Methods for Purity Assessment of this compound Salts

| Impurity | Analytical Technique | Detection Limit | Reference |

| Water | Karl-Fischer Titration | As low as 0.01 µg | jrwb.de |

| Halides | Volhard Titration | ~1% wt. | jrwb.de |

| Halides | Ion-Selective Electrodes | ~1.8 ppm | jrwb.de |

| Halides | Ion Chromatography | < 1 ppm | researchgate.net |

| Volatile Organics | Gas Chromatography (Headspace) | Down to 0.01 mg/g | jrwb.de |

| Organic Compounds | NMR Spectroscopy | - | researchgate.netpatsnap.com |

| Non-volatile Organics | High-Performance Liquid Chromatography (HPLC) | Varies | patsnap.comsielc.com |

Advanced Chromatographic and Crystallization Purification Methods

The purification of this compound salts is critical to ensure their suitability for various applications, from roles as ionic liquids in synthesis and electrochemistry to components in advanced materials. guidechem.comchemimpex.comchemimpex.com The final purity of the salt is highly dependent on the efficacy of the purification techniques employed post-synthesis. Advanced chromatographic and crystallization methods are central to achieving high-purity this compound salts.

Crystallization and Recrystallization

Crystallization is a fundamental and highly effective technique for purifying solid this compound salts. libretexts.org The process involves dissolving the crude, impure salt in a minimal amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals. libretexts.orguct.ac.za Impurities, being present in smaller quantities, ideally remain dissolved in the surrounding solution, known as the mother liquor. libretexts.org

The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve the this compound salt sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. rochester.edu For instance, after synthesis, crude crystals of this compound chloride have been purified by washing with anhydrous ether, a solvent in which the product is likely insoluble, to remove unreacted starting materials and non-polar impurities. google.com

Recrystallization is a subsequent purification step that can be applied to crystals obtained from an initial crystallization to remove impurities that may have been trapped within the crystal lattice. uct.ac.za This involves re-dissolving the crystals in a minimal amount of hot solvent and allowing them to re-form upon cooling, which typically yields a product of significantly higher purity. uct.ac.za The effectiveness of the purification is often assessed by measuring the melting point of the crystals; a sharp melting point range close to the literature value indicates high purity. scribd.com

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity levels (>98-99%) and for analytical assessment, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. cymitquimica.com HPLC is particularly useful for separating the target this compound cation from structurally similar impurities or residual starting materials. nih.gov

A specific HPLC method has been developed for the analysis and separation of this compound chloride. sielc.comsielc.com This method utilizes a mixed-mode stationary phase, which allows for the retention and separation of the ionic compound. sielc.comsielc.com The conditions can be fine-tuned to achieve optimal separation from potential impurities. Detection is often performed using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS), which are suitable for compounds lacking a strong UV chromophore. sielc.comsielc.com The high purity of commercially available this compound salts, such as this compound hexafluorophosphate (>98.0% by HPLC) and this compound tetrafluoroborate (B81430) (>99%), underscores the utility of HPLC in quality control. cymitquimica.comiolitec.de

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom AH | sielc.comsielc.com |

| Mobile Phase | Isocratic mixture of water, acetonitrile (B52724) (MeCN), and ammonium (B1175870) formate (B1220265) (AmFm) | sielc.comsielc.com |

| Detection | Evaporative Light Scattering Detector (ELSD), CAD, or ESI-MS | sielc.comsielc.com |

| Application | Analysis and separation of this compound chloride | sielc.comsielc.com |

Impurity Identification and Mitigation Strategies in this compound Synthesis

The synthesis of this compound salts, typically via the reaction of pyridine with a 1-butyl halide (e.g., 1-chlorobutane or 1-bromobutane), can lead to the formation of various impurities. guidechem.comgoogle.com Identifying these impurities and implementing strategies to mitigate their formation are crucial steps in producing a high-quality final product.

Impurity Identification

Impurities in the synthesis of this compound salts can originate from several sources, including unreacted starting materials, by-products of side reactions, and degradation products. The most common impurities are residual pyridine and the 1-butyl halide used in the synthesis. google.comresearchgate.net

Modern analytical techniques are employed for the rigorous identification and structural elucidation of these impurities. resolian.com The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful tool. researchgate.net LC-MS allows for the separation of impurities from the main product, while the mass spectrometer provides mass-to-charge ratio data that helps in determining the molecular formula and structure of the unknown compounds. For volatile impurities, gas chromatography-mass spectrometry (GC-MS) may be utilized. resolian.com By comparing the retention times and mass spectra with those of known standards, the identity of impurities can be unequivocally confirmed. nelsonlabs.com

Mitigation Strategies

A multi-faceted approach is required to control and minimize impurity levels in the final this compound product. These strategies can be implemented during the reaction stage and post-synthesis purification. nih.govcomplexgenerics.org

Optimization of Reaction Conditions: The formation of by-products can be minimized by carefully controlling the reaction parameters. This includes using a slight stoichiometric excess of one reactant to ensure the complete conversion of the other. For example, using a 10% stoichiometric excess of pyridine in the reaction with a liquified alkyl chloride has been reported to improve synthesis. google.com Optimizing the reaction temperature and duration can also prevent the degradation of reactants and products, leading to a cleaner reaction mixture. google.com

Efficient Purification: As detailed in the previous section, robust purification methods are essential. A well-designed crystallization or recrystallization process can effectively remove the majority of impurities. nih.gov Washing the crude product with a solvent in which the impurities are soluble but the desired salt is not (e.g., anhydrous ether) is a simple and effective mitigation step. google.com

Use of High-Purity Starting Materials: The purity of the final product is directly influenced by the purity of the initial reactants. Using high-purity pyridine and 1-butyl halide can prevent the introduction of contaminants from the outset.

The table below summarizes common potential impurities and the strategies to mitigate them.

| Potential Impurity | Origin | Identification Method | Mitigation Strategy |

|---|---|---|---|

| Pyridine | Unreacted starting material | HPLC, GC-MS | Optimize stoichiometry (use slight excess of butyl halide), purification by crystallization/washing. |

| 1-Chlorobutane / 1-Bromobutane | Unreacted starting material | GC-MS | Optimize stoichiometry (use slight excess of pyridine), purification by washing with a non-polar solvent (e.g., ether). google.com |

| Water | Adventitious moisture from reactants or atmosphere | Karl Fischer Titration | Use anhydrous reactants and solvents, perform reaction under an inert atmosphere (e.g., nitrogen). google.com |

| Degradation Products | Side reactions due to excessive heat or prolonged reaction time | LC-MS | Optimize reaction temperature and time. google.com |

Sophisticated Spectroscopic and Structural Elucidation of 1 Butylpyridinium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

NMR spectroscopy is a cornerstone for elucidating molecular structures and dynamics due to its sensitivity to the local electronic environment of atomic nuclei. For 1-butylpyridinium, NMR techniques are employed to confirm its structure, assign specific atoms, and investigate molecular interactions.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for this compound Ion Structure

Multidimensional NMR experiments are essential for establishing complete structural assignments and connectivity within the this compound cation.

COSY (Correlation SpectroscopY) : This technique reveals proton-proton (¹H-¹H) scalar couplings, mapping out the connectivity within the proton network of the this compound ion. Cross-peaks in a COSY spectrum indicate protons that are vicinally coupled, allowing for the tracing of proton pathways along the butyl chain and within the pyridinium (B92312) ring sdsu.edu.

HSQC (Heteronuclear Single Quantum Correlation) : HSQC experiments establish one-bond correlations between protons and directly attached carbons (¹H-¹³C). This is critical for assigning specific carbon signals to their corresponding protons, thereby confirming the carbon backbone and ring structure of the this compound cation sdsu.educolumbia.edu.

Solid-State NMR Applications for Crystalline and Amorphous this compound Phases

Solid-state NMR (SSNMR) is a powerful tool for characterizing materials in their solid forms, including crystalline and amorphous phases of this compound salts bruker.comjocpr.com.

Crystalline Phases : SSNMR can provide detailed structural information for crystalline this compound compounds, revealing distinct chemical shifts and peak patterns that are characteristic of ordered lattice structures. Techniques like Magic Angle Spinning (MAS) are employed to narrow spectral lines and improve resolution bruker.com.

Amorphous Phases : In amorphous this compound materials, SSNMR is crucial for probing the disordered molecular environments. Changes in chemical shifts, particularly for protons involved in hydrogen bonding, can indicate differences between crystalline and amorphous states. For instance, a significant shift in a proton resonance attached to nitrogen has been observed between crystalline and amorphous forms, suggesting alterations in the hydrogen bonding network nih.gov. SSNMR's sensitivity to local environments makes it ideal for characterizing the atomic-level structure of amorphous solids, which lack long-range order jocpr.comresearchgate.net.

¹H NMR Spectroscopic Analysis of Molecular Interactions in this compound Mixtures

¹H NMR is widely used to investigate molecular interactions, particularly hydrogen bonding, in mixtures containing this compound systems acs.orgacs.orgresearchgate.net.

Hydrogen Bonding : Changes in the chemical shifts of ¹H NMR signals can directly indicate the formation of hydrogen bonds. For example, protons involved in hydrogen bonds typically experience a downfield shift (higher ppm value) wiley-vch.de. Studies on this compound tetrafluoroborate (B81430) ([BPy][BF₄]) mixtures with water or dimethyl sulfoxide (B87167) (DMSO) have utilized ¹H NMR to analyze these interactions, observing shifts that are indicative of hydrogen bonding between the cation's aromatic C-H groups and the solvent molecules researchgate.netacs.org. Similar investigations with other pyridinium-based ionic liquids also show the influence of solvent interactions on proton chemical shifts acs.org.

Solubility and Miscibility : ¹H NMR can also indirectly provide insights into molecular interactions by helping to determine solubility and miscibility limits of this compound salts in various solvents, as seen in studies with water and alkanols acs.org.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to molecular vibrations, making it excellent for identifying functional groups, characterizing intermolecular forces, and probing conformational changes.

Characterization of Intermolecular Hydrogen Bonding in this compound Systems (e.g., C-H···F, C-H···O Interactions)

Vibrational spectroscopy is extensively used to detect and analyze hydrogen bonding involving the this compound cation.

C-H···O Interactions : FTIR and Raman studies have identified C-H···O hydrogen bonds in mixtures of this compound with oxygen-containing solvents like DMSO researchgate.netacs.org. These interactions often manifest as shifts in the characteristic C-H stretching frequencies of the pyridinium ring and alkyl chain to lower wavenumbers, and sometimes as new absorption bands acs.orgwiley-vch.deresearchgate.netacs.orgresearchgate.net. The strength of these C-H···O bonds can be modulated by the specific environment and the nature of the oxygen-containing species researchgate.netacs.org.

C-H···F Interactions : While less commonly reported for this compound specifically in the context of C-H···F bonds, studies on related ionic liquids with fluoride-containing anions suggest that C-H···F interactions can occur, influencing vibrational modes. The tetrafluoroborate anion ([BF₄]⁻), for instance, can interact with the pyridinium cation, and these interactions are sensitive to the cation's structure nih.gov. Generally, C-H···F interactions are weaker than C-H···O or C-H···N bonds acs.org.

General C-H Hydrogen Bonding : The pyridinium ring protons and the alkyl chain protons of the butyl group can act as hydrogen bond donors. FTIR spectra typically show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3150 cm⁻¹) and the aliphatic chain (around 2800-3000 cm⁻¹) acs.orgajchem-a.commdpi.comsemanticscholar.orgresearchgate.net. Changes in the position, intensity, or shape of these bands upon interaction with anions or other molecules provide evidence for hydrogen bonding acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. For example, interaction with DMSO can lead to shifts in the C-H stretching bands of the butylpyridinium cation acs.orgacs.orgresearchgate.net.

Analysis of Conformational Dynamics and Ionic Aggregation via Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into the dynamic behavior and aggregation states of this compound systems.

Conformational Dynamics : The alkyl chains, particularly the butyl group, can adopt different conformations. While direct observation of specific conformer populations via FTIR or Raman might be challenging without detailed analysis or computational support, shifts in alkyl C-H stretching and bending modes can sometimes reflect changes in the local environment or packing, indirectly hinting at conformational preferences or dynamics researchgate.net. Studies on related ionic liquids have used vibrational spectroscopy to analyze conformational aspects of alkyl chains acs.orgresearchgate.net.

Ionic Aggregation : In concentrated solutions or neat ionic liquids, aggregation of cations and anions can occur. Vibrational spectroscopy, particularly FTIR and Raman, can detect changes in the spectra that are indicative of aggregation. For instance, shifts in anion or cation vibrational modes, or the appearance of new bands associated with aggregated species, can be observed. Research on related ionic liquids suggests that aggregation can influence the hydrogen bonding network and the vibrational spectra of both cations and anions polimi.itnih.gov. The presence of intermolecular vibrational bands, often observed in the far-infrared or terahertz regions, can also provide information about the collective motions and interactions within ionic liquid systems nih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique employed to determine the elemental composition and chemical states of materials within the outermost few nanometers of a sample carleton.edumalvernpanalytical.comlibretexts.orgbnl.gov. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. These energies are characteristic of the elements present and their specific chemical environments, including oxidation states and bonding affiliations carleton.edumalvernpanalytical.com. This makes XPS an invaluable tool for understanding the surface chemistry of ionic liquids (ILs) like this compound systems, providing insights into cation-anion interactions and surface segregation phenomena nih.govosti.govresearchgate.netrsc.orgresearchgate.net.

Elemental and Chemical State Analysis of this compound Systems

When analyzing this compound systems using XPS, the primary elements of interest are carbon (C) and nitrogen (N), originating from the this compound cation itself. The analysis also extends to the counter-anion, which could be bromide (Br), hexafluorophosphate (B91526) (PF₆⁻), or others, allowing for a comprehensive understanding of the surface composition and chemical states reading.ac.ukrsc.orgallenpress.comfishersci.casigmaaldrich.comscbt.com.

Carbon (C 1s) Spectra

The C 1s spectrum of this compound systems typically exhibits multiple components, reflecting the different chemical environments of carbon atoms. These include:

Aliphatic carbons from the butyl chain.

Aromatic carbons forming the pyridinium ring.

Carbons directly bonded to nitrogen within the pyridinium ring.

Research on related pyridinium ionic liquids indicates that aliphatic carbons in the alkyl chain generally appear around 285.0 eV rsc.org. Aromatic carbons within the pyridinium ring are typically observed at slightly higher binding energies, often in the range of 285.5–286.0 eV rsc.orgallenpress.com. Carbons directly bonded to nitrogen in heterocyclic systems can also be resolved, often appearing in the range of 285.3–287.7 eV, depending on the specific bonding and electron distribution sci-hub.se.

Nitrogen (N 1s) Spectra

The N 1s core-level spectrum provides direct information about the nitrogen atom in the pyridinium cation. The binding energy of the pyridinium nitrogen is sensitive to the electron density distribution within the cation and is influenced by the nature of the counter-anion and any interactions with substrates rsc.orgosti.gov. Studies on pyridinium-based ILs report the N 1s binding energy for the pyridinium nitrogen to be typically around 402.1–402.6 eV rsc.orgallenpress.com. For instance, in this compound bromide, the N 1s peak attributed to the C–N bond in the pyridinium structure has been observed at approximately 402.3 eV allenpress.com. The binding energy of the N 1s peak can also shift based on the basicity of the anion, with more basic anions generally leading to higher N 1s binding energies for the cation rsc.org.

Counter-Anion Analysis

The presence and chemical state of the counter-anion are also crucial aspects analyzed by XPS. For example, if the counter-anion is bromide (Br⁻), the Br 3d core-level spectrum can be measured. Studies on this compound bromide have shown characteristic Br 3d peaks, indicative of the bromide anion's presence allenpress.com. Similarly, for hexafluorophosphate (PF₆⁻) anions, peaks corresponding to F 1s and P 2p can be identified and analyzed.

Research Findings and Data Tables

XPS studies on this compound and related pyridinium systems have provided valuable insights into their surface chemical states and interactions. For example, the technique can reveal how the alkyl chain length or the specific counter-anion influences the electronic environment of the pyridinium cation rsc.orgosti.gov. Furthermore, XPS is instrumental in investigating the surface composition of ILs when they are used as modifiers or components in composite materials, such as in the functionalization of graphene nanoplatelets allenpress.comallenpress.com.

Computational and Theoretical Investigations of 1 Butylpyridinium at the Molecular Level

Quantum Chemical Calculations of 1-Butylpyridinium Ions and Ion Pairs

Quantum chemical calculations offer a powerful means to investigate the electronic structure and interaction energies of this compound ions and their associations with various anions. These methods provide fundamental insights into the nature of the chemical bonding and non-covalent interactions that dictate the macroscopic properties of these ionic liquids.

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of ionic liquids due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations have been extensively applied to this compound-based systems to elucidate their electronic structure, predict their reactivity, and interpret spectroscopic data.

DFT has also been employed to predict spectroscopic properties. For instance, in studies of 1-butyl-3-methylpyridinium halides, DFT calculations of NMR chemical shifts, when applied to selected supramolecular ionic aggregates, show very good agreement with experimental spectra. rsc.org This agreement suggests that the bulk structure is dominated by hydrogen bonding between the halide anion and the ortho protons of the pyridinium (B92312) ring. rsc.org Furthermore, DFT calculations have been used to analyze the vibrational spectra (Raman and infrared) of this compound-based ionic liquids, aiding in the assignment of vibrational modes and understanding how intermolecular interactions influence these frequencies.

The reactivity of this compound can also be assessed using DFT. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into the electrophilic and nucleophilic nature of the cation and how it interacts with other species.

Table 1: Representative DFT Studies on this compound Systems

| System | Properties Investigated | Key Findings |

|---|---|---|

| [BPy][BF₄] | Ion pair configurations, H-bonding | Stability determined by electrostatics and H-bonds; stronger H-bonds with ring protons. researchgate.netacs.orgnih.gov |

| [BPy][Halides] | NMR chemical shifts, ion pairing | Good agreement with experiment; structure dominated by H-bonds to ortho protons. rsc.org |

While DFT is widely used, for higher accuracy, particularly when describing weak interactions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are often employed. These methods, while more computationally demanding, provide benchmark data against which the performance of various DFT functionals can be assessed.

In the context of ionic liquids, including this compound systems, ab initio calculations have been crucial for validating the accuracy of DFT results. rsc.org For example, differences in interaction energies calculated by MP2 and various DFT functionals can highlight the importance of including dispersion corrections in the DFT calculations. For a set of 236 ionic pairs, the differences between MP2 and CCSD(T) energies were found to be small, suggesting that MP2 can be a reliable benchmark for these systems. rsc.org The use of a triple-ζ basis set is often recommended for obtaining reliable results with both DFT and ab initio methods. rsc.org Additional information about molecular interactions in binary mixtures of this compound tetrafluoroborate (B81430) with water and alkanols has also been obtained through quantum chemistry calculations. acs.org

A known limitation of many common DFT functionals is the self-interaction error (SIE), which arises from the incomplete cancellation of the self-Coulomb interaction with the self-exchange. diva-portal.org This error can be particularly significant in systems with localized electrons or charge transfer, such as ionic liquids.

For this compound-based ionic liquids, especially those with halide anions, the SIE can be substantial, reaching up to 40 kJ mol⁻¹ in some cases. nih.govrsc.org This error can artificially increase the degree of charge transfer between the cation and anion, leading to inaccurate descriptions of the electronic structure and interaction energies. arxiv.org

Studies have shown that for ionic associates containing halide anions, range-separated density functionals can effectively suppress the SIE. nih.govrsc.org Hybrid functionals that include a portion of Hartree-Fock exchange, such as SCAN0, can also mitigate the effects of SIE. arxiv.org For other types of anions, the revPBE density functional with a dispersion correction and a triple-ζ Slater-type basis has been suggested as a suitable method for computationally efficient and reasonably accurate calculations. nih.govrsc.org The Perdew-Zunger (PZ) correction is another approach to address SIE, though its application can sometimes lead to an overcorrection of properties like the dipole moment and interaction energy. rsc.org

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can reveal details about the structure, dynamics, and thermodynamics of this compound-based ionic liquids on the atomistic scale.

MD simulations have been instrumental in characterizing the liquid structure and interactions in this compound ionic liquids. For this compound tetrafluoroborate ([BPy][BF₄]), simulations have shown that the liquid possesses a strong long-range ordered structure with alternating cations and anions. researchgate.netacs.orgnih.gov

The spatial distribution of ions can be analyzed through radial distribution functions (RDFs), which reveal the preferred distances between different atomic species. These analyses confirm the findings from DFT that the anions are preferentially located near the hydrogen atoms of the pyridinium ring. researchgate.netacs.orgnih.gov Furthermore, simulations have indicated that a T-shaped orientation plays a key role in the interactions between two pyridine (B92270) rings. researchgate.netacs.orgnih.gov

MD simulations have also been used to study the behavior of this compound ionic liquids at interfaces. For example, simulations of [BPy][BF₄] on different gold surfaces revealed that the density of the ionic liquid is significantly higher near the surface than in the bulk. nih.govresearchgate.netnih.gov The orientation of the this compound cation is influenced by the surface structure, with the butyl chain tending to lie parallel to the surface, while the orientation of the pyridine ring can vary from parallel to perpendicular depending on the temperature and the specific gold surface. nih.govresearchgate.netnih.gov

In another study, MD simulations were used to investigate the potential of this compound-based ionic liquids with acetate (B1210297), benzoate, and propionate anions for absorbing acid gases like hydrogen sulfide and carbon dioxide. researchgate.net The simulations indicated that these ionic liquids have a compact structure and that the presence of the gases enhances the dynamics of the ionic liquid. researchgate.net

Understanding the motion of individual ions is crucial for explaining the transport properties of ionic liquids, such as viscosity and conductivity. MD simulations can directly probe these dynamics by tracking the trajectories of ions over time.

Quasielastic neutron scattering (QENS) experiments on 1-N-butylpyridinium bis((trifluoromethyl)sulfonyl)imide ([BPy][Tf₂N]) have been complemented by theoretical models to understand cation dynamics. acs.orgnih.gov These studies revealed two distinct dynamic processes: a slower, diffusive motion and a faster, localized motion. acs.orgnih.gov The temperature dependence of the diffusion coefficient for the slow process was found to follow an Arrhenius law, with an activation energy of 14.8 ± 0.3 kJ/mol. acs.orgnih.gov

While MD simulations are powerful, it has been noted that simulations using nonpolarizable force fields can sometimes underpredict the self-diffusion coefficients of ions in alkylpyridinium-based ionic liquids by a significant margin compared to experimental values. acs.org This highlights the importance of using accurate force fields, potentially including polarization effects, to correctly capture the dynamics of these systems.

The mean squared displacement (MSD) is a key quantity calculated from MD simulations to determine the diffusion coefficient of ions. Studies on this compound-based ionic liquids have shown that anions, being smaller and lighter, generally exhibit faster mobility and higher diffusion coefficients than the larger this compound cations. researchgate.net

Interfacial Studies of this compound on Solid Surfaces (e.g., Gold)

The behavior of this compound at solid-liquid interfaces is crucial for its application in areas like electrochemistry, catalysis, and lubrication. Molecular dynamics (MD) simulations have been employed to elucidate the nanostructure of this compound-based ionic liquids on gold (Au) surfaces. researchgate.netnih.gov

Studies on this compound tetrafluoroborate ([BPy][BF4]) on different gold surfaces (Au(111), Au(100), and Au(110)) reveal significant ordering of the ions near the surface. researchgate.netnih.gov The density of the ionic liquid is considerably higher in the interfacial region compared to the bulk phase. researchgate.netnih.gov This layering effect is a common feature of ionic liquids at solid interfaces.

The orientation of the this compound cation is highly dependent on the surface topography and temperature. Key findings from these simulations include:

Cation Tail Orientation : The butyl chain (tail) of the cation consistently orients itself parallel to the gold surface, irrespective of the specific gold facet or temperature. researchgate.netnih.gov

Cation Head Orientation : The orientation of the pyridinium ring (head) is more varied. It can adopt orientations ranging from parallel to perpendicular to the surface, influenced by factors like the temperature and the corrugation of the gold surface. researchgate.netnih.gov

Effect of Surface Corrugation : The smoothness or corrugation of the gold surface plays a significant role in the packing of the cations. researchgate.netnih.gov On smoother surfaces like Au(111) and Au(100), the cations are densely packed with well-defined parallel and perpendicular orientations. researchgate.netnih.gov In contrast, the more corrugated Au(110) surface leads to a more randomized packing of the cations, with decreased density and order. researchgate.netnih.gov

These interfacial studies provide a molecular-level understanding of how this compound structures itself on a metallic surface, which is fundamental for controlling the performance of electrochemical devices and other surface-sensitive applications. researchgate.net

Table 1: Summary of this compound Cation Orientation on Gold Surfaces from Molecular Dynamics Simulations

| Feature | Observation on Au(111) & Au(100) | Observation on Au(110) |

| Cation Packing | Densely packed | Decreased packing density and order |

| Butyl Chain (Tail) Orientation | Parallel to the surface | Parallel to the surface |

| Pyridinium Ring (Head) Orientation | Well-distinguished parallel and perpendicular orientations | More randomized orientations |

Force Field Development and Validation for this compound Simulations

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.chnih.govnih.gov For this compound and other ionic liquids, significant effort has been dedicated to developing and validating accurate force fields.

Several force fields have been developed and refined for pyridinium-based ionic liquids, often in the spirit of established models like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). nih.govacs.orgnih.gov The development process typically involves:

Parameter Derivation : Obtaining parameters through quantum chemical (ab initio) calculations. This includes determining geometries, force constants, torsional energy profiles, and electrostatic charge distributions of the ions. nih.govacs.org

Validation : Comparing simulation results with experimental data to validate the force field. Key properties used for validation include liquid density, heat of vaporization, crystal structure, viscosity, and diffusion coefficients. nih.govnih.govacs.orgacs.org

One notable approach is the systematic refinement of existing force fields, such as the Canongia Lopes–Pádua (CL&P) force field, to better account for specific cation-anion interactions in the liquid phase. acs.org Such refinements have been shown to accurately reproduce a wide range of experimental transport properties. acs.org A polarizable force field has also been developed for a broad class of ionic liquids, including N-alkylpyridinium cations, which shows good agreement with experimental data for properties like density, heat of vaporization, ion self-diffusion coefficient, conductivity, and viscosity. acs.org

The validation of these force fields ensures that the simulations can reliably predict the thermodynamic and transport properties of this compound-based systems. nih.govacs.org

Table 2: Common Approaches in Force Field Development for this compound

| Development Step | Description | Key Methodologies |

| Parameterization | Deriving force constants, equilibrium geometries, and partial charges. | Ab initio calculations (e.g., DFT), fitting to molecular electrostatic potentials. acs.org |

| Validation | Comparing simulation predictions against experimental measurements. | Comparison of density, heat of vaporization, viscosity, diffusion coefficients, and crystal structures. nih.govnih.gov |

| Refinement | Adjusting parameters to improve agreement with experimental data, especially for dynamic properties. | Systematic refinement of non-bonded parameters to better capture specific ion-ion interactions. acs.org |

Predictive Modeling for Structure-Property Relationships in this compound Derivatives

A key advantage of ionic liquids like this compound is the ability to tune their physicochemical properties by modifying their molecular structure. nih.govlongdom.org Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the molecular structure and the macroscopic properties of these compounds. mdpi.comnih.govresearchgate.net

For this compound derivatives, the primary structural modifications involve:

Varying the alkyl chain length on the pyridinium nitrogen.

Introducing different functional groups on the pyridinium ring.

Changing the associated anion . longdom.orgacs.org

These modifications can significantly impact properties such as melting point, viscosity, density, thermal stability, and solubility. longdom.orgacs.org For instance, adding alkyl chains to the nitrogen atom of the pyridine ring can influence the hydrophobicity and viscosity of the ionic liquid. longdom.org The choice of the anion is also critical in determining properties like thermal stability and conductivity. longdom.org

Predictive models leverage molecular descriptors calculated from the chemical structure to forecast these properties. While specific QSPR models for this compound are part of a broader effort in the ionic liquid field, the principles are well-established. These models are crucial for the rational design of task-specific ionic liquids, allowing chemists to computationally screen potential candidates and prioritize synthetic efforts towards materials with desired characteristics. nih.gov

Table 3: Influence of Structural Modifications on the Properties of this compound Derivatives

| Structural Modification | Affected Properties | General Trend/Example |

| Alkyl Chain Length on Cation | Melting Point, Viscosity, Density, Hydrophobicity | Longer alkyl chains generally increase viscosity and hydrophobicity. longdom.orgacs.org |

| Substitution on Pyridinium Ring | Catalytic Activity, Solubility | The position of substituents can alter interactions with other molecules, affecting properties like catalytic efficiency. |

| Anion Type | Thermal Stability, Conductivity, Viscosity, Solubility | The nature of the anion (e.g., halide vs. tetrafluoroborate vs. bis(trifluoromethylsulfonyl)imide) has a dominant effect on many bulk properties. longdom.orgacs.orgacs.org |

Advanced Electrochemical Research and Applications of 1 Butylpyridinium

Electrochemical Window and Stability Studies of 1-Butylpyridinium Ionic Liquids

The electrochemical window (EW) is a critical parameter for an electrolyte, defining the potential range within which it is electrochemically stable and does not undergo oxidation or reduction. The EW of this compound-based ionic liquids is fundamentally determined by the electrochemical stability of the this compound cation ([C4Py]+) and the constituent anion.

The cathodic limit of the electrochemical window is dictated by the reduction of the this compound cation itself. Studies have shown that the cathodic limiting potential for pyridinium (B92312) cations is generally less negative than that for other common cations like ammonium (B1175870), phosphonium, or pyrrolidinium. researchgate.net This is attributed to the electronic structure of the pyridinium ring, which is more susceptible to reduction. A linear correlation has been observed between the cathodic limit and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of cations, suggesting that the electrochemical stability can be computationally predicted. researchgate.net

Research on N-butyl-pyridinium dicyanamide (B8802431) ([C4py][DCA]) has demonstrated its electrochemical stability through three-electrode measurements. researchgate.net The electrochemical potential windows (EPWs) were measured for the pure ionic liquid and its binary mixtures with propylene (B89431) carbonate (PC), indicating its suitability as an electrolyte in electrochemical devices like supercapacitors. researchgate.net The working electrode material also significantly influences the measured electrochemical window, with materials like tungsten often showing a wider window compared to platinum or gold. researchgate.net

Table 1: Factors Influencing the Electrochemical Window of this compound Ionic Liquids

| Factor | Influence on Electrochemical Window | Reference |

| Cation ([C4Py]+) | Determines the cathodic (negative) potential limit. Prone to reduction, leading to a generally narrower cathodic window compared to some other cations. | researchgate.net |

| Anion | Determines the anodic (positive) potential limit. Anions like [NTf2]− and [BF4]− provide greater anodic stability than halides. | researchgate.net |

| Working Electrode | The material of the electrode (e.g., Pt, Au, W, Glassy Carbon) can alter the measured potential limits. | researchgate.net |

| Purity/Additives | Impurities or additives like water or organic solvents (e.g., propylene carbonate) can narrow the effective electrochemical window. | researchgate.net |

Redox Chemistry of this compound and Associated Species

The electrochemical behavior of species dissolved in this compound ionic liquids is a subject of intensive study, leveraging techniques like cyclic voltammetry, chronoamperometry, and spectroelectrochemistry to elucidate reaction mechanisms.

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of species. libretexts.org In studies involving this compound-based electrolytes, CV has been instrumental in characterizing deposition and stripping processes, as well as determining diffusion coefficients of electroactive species.

For example, in the study of silver electrodeposition from butylpyridinium dicyanamide ([C4Pyr][DCA]), CV curves showed distinct reduction and oxidation peaks corresponding to the deposition (Ag+ to Ag0) and stripping (Ag0 to Ag+) of silver on a platinum electrode. researchgate.net From these CV curves, the diffusion coefficient of Ag(I) was calculated to vary from 5.3 x 10⁻⁷ to 1.1 x 10⁻⁷ cm²/s as the Ag+ concentration was increased from 1 to 10 mM. researchgate.net

Chronoamperometry, which measures the current response to a potential step, has been used to study the nucleation and growth mechanisms of metals deposited from this compound media. In the case of silver deposition in [C4Pyr][DCA], analysis of chronoamperometric transients at different potentials indicated that the process follows a 3D nucleation model with diffusion-controlled growth. researchgate.net Comparison with the Scharifker and Hills theoretical model suggested that the nucleation of silver was closer to an instantaneous nucleation process. researchgate.net Similarly, chronoamperometric measurements were used to investigate the layer-by-layer growth of silver clusters during underpotential deposition (upd) in a CuCl-1-butylpyridinium chloride melt. researchgate.net

In situ spectroelectrochemistry combines spectroscopic and electrochemical methods to provide real-time molecular-level information about processes occurring at the electrode-electrolyte interface. ossila.com This technique is particularly valuable for identifying intermediate species and final products of electrochemical reactions.

One notable application involves the study of nickel oxidation in acidic aluminum chloride-1-butylpyridinium chloride (AlCl3-BPC) molten salts at 40°C. researchgate.net Using in situ Raman spectroelectrochemistry, researchers were able to observe the formation of NiCl2 as the oxidation product on the nickel electrode surface in melts with AlCl3/BPC molar ratios of 1.05/1.0 and 1.1/1.0. researchgate.net However, in more strongly acidic melts (molar ratio 1.5/1.0), the deposition of NiCl2 was less pronounced, suggesting the formation of different nickel species under varying melt acidities. researchgate.net In neutral and basic AlCl3-BPC melts, the technique helped infer the formation of [NiCl4]2- ions as the oxidation product. researchgate.net

Applications in Electrodeposition and Electrosynthesis Utilizing this compound Media

The favorable properties of this compound ionic liquids make them effective media for the electrodeposition of metals and alloys and as solvents for organic electrosynthesis, often presenting greener alternatives to traditional solvents.

The electrodeposition of various metals and alloys from this compound-based electrolytes has been successfully demonstrated. These ionic liquids can dissolve a wide range of metal salts and often lead to deposits with desirable morphologies and properties.

Silver (Ag): Nano-silver films have been obtained by electrodeposition from butylpyridinium dicyanamide ([C4Pyr][DCA]) solutions. researchgate.net The process was studied using cyclic voltammetry and chronoamperometry to understand the nucleation and growth mechanism. researchgate.net

Copper (Cu): High-purity copper (99.9999%) has been electrodeposited from a CuCl-1-butylpyridinium chloride (BPC) molten salt. researchgate.net The study highlighted the ability to control impurity levels, such as silver, by managing their concentration in the melt. researchgate.net

Cobalt-Chromium (Co-Cr) Alloys: Co-Cr alloys with up to 14 atomic percent chromium were deposited onto copper cathodes from a cobalt chloride-N-(n-butyl)pyridinium chloride molten salt at 110°C. niscpr.res.in The pulse potential and pulse current methods were employed, yielding deposits with interesting magnetic properties and achieving a high cathodic current efficiency of about 99%. niscpr.res.in

Niobium-Tin (Nb-Sn) Alloys: The electrodeposition of Nb-Sn alloys has been investigated in SnCl2-NbCl5-BPC and Sn-NbCl5-BPC systems, demonstrating the versatility of this ionic liquid for depositing reactive metal alloys. researchgate.net

Table 2: Examples of Metals and Alloys Electrodeposited from this compound Ionic Liquids

| Metal/Alloy | Ionic Liquid System | Key Findings | Reference(s) |

| Silver (Ag) | [C4Pyr][DCA] | Nano-silver films produced; follows 3D instantaneous nucleation. | researchgate.net |

| Copper (Cu) | CuCl-BPC | High-purity (99.9999%) Cu deposition achieved. | researchgate.net |

| Cobalt-Chromium (Co-Cr) | CoCl2-BPC | Alloy deposition up to 14 at% Cr with ~99% current efficiency. | niscpr.res.in |

| Niobium-Tin (Nb-Sn) | SnCl2-NbCl5-BPC | Successful deposition of reactive Nb-Sn alloys. | researchgate.net |

Organic electrosynthesis offers a green chemistry approach by replacing conventional chemical reagents with electrons, potentially reducing waste and energy consumption. researchgate.net this compound-based ionic liquids have been shown to be effective media for such reactions.

A significant example is the electrochemical reduction of carbon dioxide (CO2). Researchers found that CO2 could be reduced at a copper cathode in the presence of epoxides to yield cyclic carbonates. scielo.br This reaction proceeds satisfactorily in N-butylpyridinium tetrafluoroborate (B81430) ([BPy][BF4]), among other ionic liquids. researchgate.netscielo.br The process involves a radical anion-initiated chain reaction where a reactive radical reduces the next equivalent of CO2. researchgate.net Although a high potential is required, only a catalytic amount of electricity is consumed, making it an energy-efficient process. researchgate.net This application showcases the potential of this compound electrolytes in facilitating green synthetic routes for valuable chemicals. researchgate.netscielo.br

Energy Storage Devices Employing this compound Electrolytes

This compound-based ionic liquids have garnered attention as potential electrolytes for advanced energy storage systems due to their favorable electrochemical properties, including high ionic conductivity, a wide electrochemical stability window, and good thermal stability. chemimpex.comd-nb.infonih.gov These characteristics make them suitable alternatives to conventional organic solvent-based electrolytes, which often suffer from issues like flammability and a limited operating voltage. nih.govchalmers.se

Research has shown that electrolytes based on this compound can enhance the performance of supercapacitors. chemimpex.com For instance, a study exploring 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) as an electrolyte for graphene-based EDLCs demonstrated its potential for high-energy-density applications. ias.ac.in Due to the high viscosity of the pure ionic liquid, it was diluted with organic solvents like acetonitrile (B52724) (AN) and propylene carbonate (PC) to improve performance. The highest specific energy of 49 Wh kg⁻¹ and a specific power of 4.13 kW kg⁻¹ were achieved with a 3:1 weight ratio of the ionic liquid to acetonitrile. ias.ac.in This highlights that the performance of this compound-based electrolytes can be finely tuned by using co-solvents. ias.ac.in

In the context of batteries, this compound chloride, when mixed with aluminum chloride (AlCl₃), was one of the first room-temperature ionic liquids to be investigated for electrochemical applications, specifically for aluminum deposition. sigmaaldrich.comnih.gov This early work laid the foundation for the development of modern aluminum-ion batteries, which utilize chloroaluminate ionic liquid electrolytes. nih.govarxiv.org While newer cation structures, such as 1-ethyl-3-methylimidazolium, are now more common in state-of-the-art aluminum-ion batteries, the initial research with this compound was a crucial step. nih.govarxiv.org More broadly, this compound bis(trifluoromethanesulfonyl)imide is noted for its use in enhancing the performance and lifespan of lithium-ion batteries. chemimpex.com

The performance of energy storage devices is directly linked to the properties of the electrolyte. The following table summarizes key performance metrics from a study on a graphene-based supercapacitor using a 1-butyl-4-methylpyridinium tetrafluoroborate electrolyte system.

Table 1: Performance of Graphene-Based EDLC with 1-Butyl-4-methylpyridinium Tetrafluoroborate ([BMPy][BF4]) Electrolyte

| Electrolyte Composition ([BMPy][BF4]:Co-solvent) | Co-solvent | Max. Operating Voltage (V) | Specific Energy (Wh kg⁻¹) | Specific Power (kW kg⁻¹) |

|---|---|---|---|---|

| 3:1 | Acetonitrile (AN) | 2.2 | 49 | 4.13 |

| 1:1 | Acetonitrile (AN) | 2.0 | 38 | 5.2 |

| 1:3 | Acetonitrile (AN) | 1.8 | 28 | 7.0 |

| 3:1 | Propylene Carbonate (PC) | 2.2 | 34 | 2.0 |

| 1:1 | Propylene Carbonate (PC) | 2.2 | 30 | 2.8 |

| 1:3 | Propylene Carbonate (PC) | 2.2 | 26 | 3.5 |

Data sourced from a study on graphene-based EDLCs. ias.ac.in

The efficiency of an energy storage device is fundamentally governed by the transport of ions within the electrolyte (ion conduction) and the rate of electron transfer at the electrode-electrolyte interface (charge transfer kinetics). sciopen.comstorion.ru In this compound-based electrolytes, these processes are influenced by factors such as viscosity, ion size, and the interactions between the constituent ions. wright.eduresearchgate.net

Ion Conduction Mechanisms

Ion conduction in ionic liquids like those based on this compound is a complex process. researchgate.net Unlike in dilute electrolyte solutions, where ions move relatively independently, the high concentration of ions in ionic liquids leads to strong coulomb interactions. The movement of ions is closely coupled with the structural rearrangements of the liquid itself, often described by models that incorporate concepts like ion hopping and the motion of polymer-like segments. sciopen.comsciopen.com

Charge Transfer Kinetics

Charge transfer kinetics refers to the rate at which electrons are exchanged between the electrode and the electroactive species in the electrolyte. storion.ru Sluggish kinetics can lead to significant energy losses and limit the power output of a battery or supercapacitor. storion.ru

Studies on the kinetics of redox probes, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, in various ionic liquids provide insight into the charge transfer process. researchgate.net Research involving this compound bis(trifluoromethylsulfonyl)imide showed that the Fc/Fc⁺ reaction is electrochemically reversible on clean electrode surfaces. researchgate.net However, it was also found that surface films can develop on electrodes like platinum, which increases the interfacial charge transfer resistance and makes the reaction appear quasi-reversible. researchgate.net The rate of electron transfer can be significantly slower in ionic liquids compared to conventional organic solvents like acetonitrile. capes.gov.br This difference is often attributed to the higher viscosity of ionic liquids and the energy required to reorganize the solvent shell around the redox species. capes.gov.br The diffusion coefficients of the electroactive species are also critical, and they scale linearly with the inverse of the electrolyte's viscosity, following the Stokes-Einstein relationship. researchgate.net

The table below presents key transport and kinetic parameters for this compound-based ionic liquids and a common redox probe within them.

Table 2: Selected Transport and Kinetic Properties of this compound-Based Electrolytes

| Ionic Liquid | Property | Value | Temperature (K) |

|---|---|---|---|

| This compound bis(trifluoromethylsulfonyl)imide | Diffusion Coefficient of Ferrocene (Fc) | (5.7 ± 0.7) × 10⁻⁷ cm² s⁻¹ | 303 |

| This compound bis(trifluoromethylsulfonyl)imide | Diffusion Coefficient of Ferrocenium (Fc⁺) | (3.3 ± 0.2) × 10⁻⁷ cm² s⁻¹ | 303 |

| N-butylpyridinium chlorometallates | Ionic Conductivity | 10⁻⁴ to 10⁻⁸ S cm⁻¹ | Room Temp. |

| N-butylpyridinium chlorometallates | Electrochemical Stability Window | 2.5 to 3.0 V | Room Temp. |

Data sourced from various electrochemical studies. d-nb.inforesearchgate.net

Catalytic Applications and Mechanistic Insights of 1 Butylpyridinium Systems

Role of 1-Butylpyridinium in Homogeneous Catalysis

In homogeneous catalysis, this compound-based ionic liquids (ILs) and salts often serve as reaction media or co-catalysts, influencing reaction rates, selectivity, and catalyst stability.

Acid-Catalyzed Reactions in this compound Solvents

This compound-based ionic liquids, particularly those incorporating Lewis acidic anions or forming Lewis acidic complexes, have demonstrated efficacy in acid-catalyzed transformations. For instance, the ionic liquid this compound chloride–aluminum(III) chloride has been employed as an efficient medium and catalyst for esterification reactions. Studies indicate that this system can exhibit higher catalytic activity and selectivity compared to traditional sulfuric acid catalysts, with the potential for reusability, though some decomposition can occur in the presence of water produced during the reaction scribd.comresearchgate.nethep.com.cn.

Pyridinium (B92312) ionic liquids, in general, can function as both solvents and Lewis acid catalysts in reactions such as the Friedel-Crafts type acetylene (B1199291) addition to benzoyl chloride, yielding chlorovinyl ketones with high purity and yield alfa-chemistry.com. Furthermore, this compound tetrachloroferrate ([C4py]FeCl4) has been identified as a reusable organocatalyst for the removal of trace olefins from aromatic hydrocarbons, enhancing reaction rates and simplifying work-up procedures ajchem-a.com. Mixtures of this compound bis(trifluoromethylsulfonyl)imide with Lewis acids like AlCl₃ are also utilized as catalysts in various Lewis acid-catalyzed reactions google.com.

Table 1: Acid-Catalyzed Esterification Using this compound-Based Ionic Liquids

| Reaction Type | Reactants | Catalyst/Solvent System | Yield (%) | Reusability (Cycles) | Reference |

| Esterification | Alcohols + Acids | This compound chloride–aluminum(III) chloride | High | Up to 4 (slight decrease) | scribd.comresearchgate.net |

| Esterification | Glycerol + Acetic Acid | This compound chloride–aluminum(III) chloride | Higher than H₂SO₄ | Not specified | scribd.com |

| Friedel-Crafts | Acetylene + Benzoyl Chloride | Pyridinium ionic liquid (as solvent and catalyst) | High | Not specified | alfa-chemistry.com |

Transition Metal Catalysis Enhanced by this compound as Solvent or Ligand

This compound-based ionic liquids have found application as solvents or supports in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Nitrile-functionalized pyridinium ionic liquids have been shown to effectively immobilize palladium catalysts in Suzuki reactions, significantly reducing palladium leaching compared to non-functionalized ionic liquids alfa-chemistry.com. Pyridinium ionic liquids, such as this compound chloride ([BuPy]Cl), were among the early systems explored for transition metal catalysis, including nickel-catalyzed alkene dimerization scielo.br.

In Heck and Suzuki reactions, pyridinium ILs can serve as reaction media, promoting catalyst activation and enhancing catalyst stability scielo.bracs.org. Palladium catalysts immobilized on mesoporous silica (B1680970) functionalized with bipyridinium linkers, or within ionic liquid phases, have demonstrated high catalytic activity and reusability in Suzuki-Miyaura cross-coupling reactions in aqueous media mdpi.com. While specific quantitative data for this compound as a ligand is less common, N-heterocyclic carbenes derived from pyridinium salts can serve as effective ligands in transition metal catalysis nih.govresearchgate.netbeilstein-journals.org.

Table 2: Transition Metal Catalysis with this compound Systems

| Reaction Type | Catalyst System | Substrates | Yield (%) | Reusability (Cycles) | Reference |

| Suzuki Coupling | Pd on bipyridinium-supported mesoporous organosilica (Pd@Bipy–PMO) in water | Aryl halide + Aryl boronic acid | Excellent | Several | mdpi.com |

| Suzuki Coupling | Pd in this compound ILs | Various aryl halides and boronic acids | Good | Several | scielo.bracs.org |

| Heck Reaction | Pd catalyst in this compound ILs | Alkenes + Aryl halides | Good | Several | scielo.brtcichemicals.com |

| Alkene Dimerization | Ni complexes in this compound chloride | Alkenes | Not specified | Not specified | scielo.br |

Heterogeneous Catalysis and Supported this compound Systems

The immobilization of this compound moieties onto solid supports allows for the development of heterogeneous catalysts, combining the benefits of ionic liquids with the ease of separation and recyclability of solid catalysts.

Immobilization of this compound on Solid Supports

This compound cations have been incorporated into various solid supports. For example, mesoporous silica nanoparticles (MSNPs) functionalized with this compound cations have been prepared, often in conjunction with polyoxometalates, for catalytic applications unl.pt. Ionic liquids, including those with pyridinium cations, can be covalently tethered or adsorbed onto mesoporous silica materials like SBA-15 or MCM-41, creating robust heterogeneous catalytic systems scielo.org.mxmdpi.comuq.edu.au. This compound bromide has also been utilized in conjunction with silica supports for desulfurization processes scribd.com.

Catalytic Activity and Reusability Studies in Supported Systems

Supported this compound systems often exhibit excellent reusability. The ionic liquid this compound iodide ([BPy]I) has been employed as a recyclable catalyst for the synthesis of 2-aminobenzoxazoles, demonstrating retained activity over at least four cycles mdpi.com. In the removal of this compound chloride from water using iron-loaded sepiolite (B1149698), the composite catalyst showed good stability and reusability, although a slight decrease in effectiveness was observed after three cycles researchgate.netmdpi.com. General studies on mesoporous silica-supported ionic liquids highlight their ability to be recovered and reused multiple times with satisfactory catalytic performance, often with reduced solvent usage compared to homogeneous counterparts scielo.org.mxmdpi.commdpi.com.

Table 3: Heterogeneous Catalysis with Supported this compound Systems

| Catalyst System | Reaction Type | Yield (%) | Reusability (Cycles) | Reference |

| This compound iodide ([BPy]I) | Synthesis of 2-aminobenzoxazoles | Good to excellent | ≥ 4 | mdpi.com |

| Iron-loaded sepiolite with this compound chloride | Mineralization of [bpy]Cl | ~94% TOC removal | ~3 (slight decrease) | researchgate.netmdpi.com |

| Mesoporous silica-supported ionic liquids (general) | Synthesis of imidazoles | 92-99% | ≥ 6 | scielo.org.mx |

| Supported this compound-based ILs (general) | Asymmetric Aldol Reaction | Excellent | Several | mdpi.com |

Organocatalysis Mediated by this compound Structures

Pyridinium salts, including derivatives of this compound, can function as organocatalysts in various transformations. They can participate in reactions through mechanisms involving anion binding or by acting as electrophilic activators. For example, pyridinium salts have been utilized as organocatalysts in glycosylation reactions, facilitating the formation of 2-deoxyglycosides with high yields and stereoselectivity nih.gov.

Furthermore, pyridinium salts can undergo nucleophilic dearomatization reactions, often catalyzed by other organocatalysts, leading to complex three-dimensional scaffolds mdpi.com. The this compound cation is also a common component in N-heterocyclic carbene (NHC) precursors, which are themselves potent organocatalysts or ligands for transition metal catalysts nih.govresearchgate.netbeilstein-journals.org. The this compound tetrachloroferrate ([C4py]FeCl4) acts as a reusable organocatalyst for olefin removal, demonstrating the direct organocatalytic potential of functionalized pyridinium salts ajchem-a.com.

Table 4: Organocatalysis Mediated by Pyridinium Salts

| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Electron-deficient pyridinium salts | Glycosylation | Glycals + Glycosyl acceptors | Excellent | High | nih.gov |

| Pyridinium salts (in combination with NHC) | Nucleophilic Dearomatization | Azaarenium salts | 23-89% | 61-98% ee | mdpi.com |

| This compound tetrachloroferrate | Olefin removal from aromatics | Aromatic hydrocarbons with trace olefins | Excellent | Not Applicable | ajchem-a.com |

| Pyridinium and bipyridinium salts | Aza-Diels-Alder reaction | Imines + Danishefsky diene | 28-99% | Not specified | researchgate.net |

Compound Names Mentioned:

this compound

this compound chloride–aluminum(III) chloride

this compound tetrachloroferrate

this compound bis(trifluoromethylsulfonyl)imide

this compound iodide

this compound bromide

this compound hexafluorophosphate (B91526)

1-butyl-4-methylpyridinium bromide

N-butylpyridinium tetrachloroferrate

this compound chloride

this compound ([C4Py]+)

1-butyl-3-methylimidazolium ([C4MIM]+)

1-butyl-3-methylimidazolium bromide ([bmim][Br])

1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4])

1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])

1-butyl-3-methylimidazolium ([BMIm]+)

this compound ([BPy]+)

this compound hexafluorophosphate ([BPy][PF6])

1-butyl-4-methylpyridinium

1-butyl-4-methylpyridinium Bromide

1-butyl-3-methylpyridinium-bis(trifluoromethylsulfonyl)imide

1-ethyl-4-methylpyridinium-bis(trifluoromethylsulfonyl)imide

1-ethyl-3-methylpyridinium-bis(trifluoromethylsulfonyl)imide

1,4-Dimethylpyridinium-bis(trifluoromethylsulfonyl)imide

1,3-Dimethylpyridinium-bis(trifluoromethylsulfonyl)imide

1-methylpyridinium-bis(trifluoromethylsulfonyl)imide

1-ethylpyridinium-bis(trifluoromethylsulfonyl)imide

this compound-bis(trifluoromethylsulfonyl)imide

1,3-Dimethylimidazolium-bis(trifluoromethylsulfonyl)imide

1-Ethyl-3-methylimidazolium-bis(trifluoromethylsulfonyl)imide

1,3-Diethylimidazolium-bis(trifluoromethylsulfonyl)imide

1-butyl-3-methylimidazol-2-ylidene (bmiy)

1,3-dimesitylimidazol-2-ylidene

1,3-dimethyl-4,5-dicyanoimidazolium tetrafluoroborate

2,6-di-tert-butylpyridine (B51100)

2,6-diisopropylphenyl

Advanced Materials Science Incorporating 1 Butylpyridinium

Polymerization and Polymer Modification using 1-Butylpyridinium

This compound moieties can be integrated into polymeric structures either as monomers for direct polymerization or as functional additives to modify existing polymers. This integration leverages the inherent properties of ionic liquids to impart desirable characteristics to the resulting materials.

Synthesis of Poly(ionic liquids) Based on 1-Butylpyridiniumresearchgate.net